molecular formula C6H10N4O B15329715 2-Ethoxy-6-hydrazinylpyrazine

2-Ethoxy-6-hydrazinylpyrazine

Cat. No.: B15329715
M. Wt: 154.17 g/mol
InChI Key: MBOLDEZREYXLEE-UHFFFAOYSA-N
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Description

2-Ethoxy-6-hydrazinylpyrazine is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-6-hydrazinylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-hydrazinylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

(6-ethoxypyrazin-2-yl)hydrazine

InChI

InChI=1S/C6H10N4O/c1-2-11-6-4-8-3-5(9-6)10-7/h3-4H,2,7H2,1H3,(H,9,10)

InChI Key

MBOLDEZREYXLEE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)NN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Stability Profiling of 2-Ethoxy-6-hydrazinylpyrazine

[1]

Executive Summary

2-Ethoxy-6-hydrazinylpyrazine is a versatile pyrazine building block used frequently in the synthesis of hydrazones and fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyrazines).[1] However, its utility is counterbalanced by a complex stability profile driven by the high reactivity of the hydrazinyl moiety.[1]

In solution, this compound exhibits moderate-to-poor stability unless specific precautions are taken.[1] The primary degradation vectors are oxidative deamination (accelerated by basic pH and transition metals) and hydrolytic cleavage of the ethoxy ether (under strong acidic conditions).[1]

Key Stability Metrics:

  • Optimal pH: 3.0 – 5.0 (Protonation of the hydrazine terminus suppresses oxidation).[1]

  • Major Incompatibility: Ketone/Aldehyde solvents (rapid Schiff base formation), Oxidizing agents, Transition metals (Fe, Cu).[1]

  • Storage: -20°C, Hygroscopic, Light-sensitive, Inert atmosphere (Argon/Nitrogen).

Chemical Basis of Instability[1]

To develop robust handling protocols, one must understand the molecular drivers of degradation.[1] The molecule contains two reactive centers: the nucleophilic/reducing hydrazine group and the ethoxy ether.[1]

Oxidative Instability (Primary Pathway)

The hydrazine group (-NHNH₂) is a potent reducing agent.[1] In the presence of dissolved oxygen or trace metal ions (Cu²⁺, Fe³⁺), it undergoes radical-mediated oxidation.[1]

  • Mechanism: The hydrazine is oxidized to a diazene intermediate (R-N=NH), which is highly unstable.[1] This intermediate typically decomposes via homolytic cleavage or further oxidation to release nitrogen gas (

    
    ), yielding the deaminated species (2-ethoxypyrazine) or the amine (2-ethoxy-6-aminopyrazine).[1]
    
  • Visual Indicator: Solutions often turn yellow/brown upon prolonged air exposure due to the formation of azo-dimers or polymeric byproducts.[1]

Hydrolytic Instability[1]
  • Acidic Hydrolysis: While the ethoxy group is relatively stable, strong acidic conditions (pH < 1) or high temperatures can catalyze the cleavage of the ethyl ether, yielding 6-hydrazinylpyrazin-2(1H)-one (tautomer of the hydroxy form).[1]

  • Hydrazine Displacement: Under basic conditions, the electron-deficient pyrazine ring can undergo nucleophilic attack by hydroxide ions, potentially displacing the hydrazine group, though this is kinetically slower than oxidation.[1]

Solvent Incompatibility (Schiff Base Formation)

A critical, often overlooked error is the use of acetone or simple ketones for cleaning or solubilization. 2-Ethoxy-6-hydrazinylpyrazine reacts rapidly with carbonyls to form stable hydrazones, effectively consuming the starting material.[1]

Visualization of Degradation Pathways[1][2]

The following diagram outlines the logical flow of degradation based on environmental stressors.

DegradationPathwayscluster_legendCondition KeyParent2-Ethoxy-6-hydrazinylpyrazineAzoDiazene Intermediate(Unstable)Parent->AzoOxidation (O2/Metals)pH > 7HydrazoneAcetone Hydrazone(Schiff Base)Parent->Hydrazone+ Acetone/KetonesPyrazinone6-Hydrazinyl-pyrazin-2(1H)-oneParent->PyrazinoneAcid Hydrolysis(pH < 1)Amine2-Ethoxy-6-aminopyrazineAzo->AmineReduction/DisproportionationDeaminated2-EthoxypyrazineAzo->DeaminatedN2 Losskey1Red Arrow: Oxidative Stresskey2Green Arrow: Solvent Errorkey3Grey Arrow: Acid Stress

Figure 1: Mechanistic degradation map of 2-Ethoxy-6-hydrazinylpyrazine showing oxidative, hydrolytic, and condensation pathways.[1]

Experimental Profiling: Forced Degradation Protocol

To validate the stability of your specific lot, the following "Stress Test" protocol is recommended. This is adapted from ICH Q1A guidelines but tailored for hydrazines.

Analytical Method (HPLC-UV)

Note: Hydrazines are polar and basic.[1] Standard C18 columns may show poor retention or peak tailing.[1]

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer is critical to stabilize hydrazine on-column).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrazine ring) and 210 nm.[1]

  • Sample Diluent: Water:Acetonitrile (90:[1]10) with 0.1% Formic Acid (Acid stabilizes the sample).[1]

Stress Conditions Table[1]
StressorConditionDurationExpected OutcomeMechanism
Acid 0.1 N HCl, RT24 Hours< 5% DegradationProtonation protects hydrazine; Ether stable.[1]
Base 0.1 N NaOH, RT4 Hours> 20% Degradation Rapid oxidation; Nucleophilic attack.[1]
Oxidation 3% H₂O₂1 HourComplete Degradation Formation of N-oxides, azo species, ring opening.[1]
Heat 60°C (Solution)24 Hours5-10% DegradationThermal homolysis of N-N bond.[1]
Light UV/Vis24 HoursVariablePhoto-oxidation (protect samples with amber glass).[1]

Handling & Mitigation Strategies

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are mandatory for high-integrity data.

Formulation & Solvent Selection
  • Preferred Solvents: DMSO (degassed), Methanol (degassed), Water (acidified).[1]

  • Forbidden Solvents: Acetone, MEK, Cyclohexanone, un-stabilized ethers (peroxides).[1]

  • Buffer System: Citrate or Phosphate buffers at pH 3.0 – 4.0 provide maximum stability.[1] Avoid carbonate or borate buffers (alkaline).[1]

Storage Workflow
  • Solid State: Store at -20°C under Argon. Cap vials tight to prevent moisture ingress (hygroscopic).[1]

  • Solution State: Prepare fresh. If storage is necessary, acidify to pH < 4 and freeze at -80°C.

  • Weighing: Minimize exposure to air.[1] Use a static-free spatula (powders can be charged and "fly").[1]

Safety (E-E-A-T)
  • Toxicity: Hydrazines are suspected carcinogens and skin sensitizers.[1]

  • PPE: Double nitrile gloves, chemical fume hood, and eye protection are non-negotiable.[1]

  • Disposal: Quench with dilute bleach (hypochlorite) to oxidize the hydrazine fully before disposal, ensuring no residual reducing power remains.[1]

References

  • BenchChem. (n.d.).[1] 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine Properties and Applications. Retrieved from [1]

  • PubChem. (2023).[1][2] 2-Hydrazinopyrazine (CID 1487823) - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link][1]

  • Halasi, S., & Nairn, J. G. (1990).[1][3] Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.[1][3] (Demonstrates pH 3.5 stability maximum for hydrazines).[1][3]

  • Wu, S., et al. (2000).[1][4] Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65.[1][4] (Pyrazine ring oxidative degradation mechanisms).[1][4][5]

  • Beilstein Journal of Organic Chemistry. (2024). Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. Retrieved from [Link]

Solubility profile of 2-Ethoxy-6-hydrazinylpyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 2-Ethoxy-6-hydrazinylpyrazine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Ethoxy-6-hydrazinylpyrazine (CAS: N/A for specific isomer, structurally related to CAS 54608-52-5) is a bifunctional pyrazine intermediate critical in the synthesis of fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyrazines) and bioactive pharmaceutical ingredients. Its solubility behavior is governed by a "push-pull" physicochemical mechanism: the lipophilic ethoxy group contrasts with the highly polar, hydrogen-bond-active hydrazine moiety.

This guide provides a predictive solubility profile derived from structural analogs (2-hydrazinopyrazine, aminopyrazine) and established solvation thermodynamics. It details the experimental protocols required to validate these values and optimize process solvents for nucleophilic substitution, cyclization, and recrystallization.

Physicochemical Characterization & Solvation Logic

To understand the solubility profile, we must first deconstruct the molecule’s interaction potential with solvent systems.

Structural Solvation Analysis

The molecule consists of three distinct interaction zones:

  • Pyrazine Core (Aromatic/Polar): Electron-deficient ring with two nitrogen atoms acting as hydrogen bond acceptors (HBA).

  • Hydrazine Moiety (-NH-NH₂): A strong hydrogen bond donor (HBD) and acceptor. This group drives solubility in protic solvents and water.[1]

  • Ethoxy Group (-OCH₂CH₃): A lipophilic tail that increases LogP, reducing water solubility compared to the parent 2-hydrazinopyrazine and enhancing compatibility with chlorinated and ester solvents.

Theoretical Properties
  • Predicted LogP: ~0.4 – 0.8 (Slightly lipophilic compared to 2-hydrazinopyrazine at -0.2).

  • pKa (Predicted): ~3.5 (Hydrazine terminal amine) and ~0.6 (Pyrazine ring N).

  • Implication: Solubility in aqueous media is highly pH-dependent. Acidic buffers will significantly enhance solubility via protonation of the hydrazine terminus.

Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions driving the solubility profile.

SolvationMechanism cluster_mech Solvation Drivers Molecule 2-Ethoxy-6-hydrazinylpyrazine Water Water (pH 7) Moderate Solubility Molecule->Water H-Bonding (Hydrazine) Limited by Ethoxy Alcohol Alcohols (MeOH/EtOH) High Solubility Molecule->Alcohol Dual Interaction: Lipophilic (Ethoxy) + H-Bonding Aprotic Polar Aprotic (DMSO/DMF) Very High Solubility Molecule->Aprotic Dipole-Dipole Strong Solvation of Pyrazine Core NonPolar Alkanes (Hexane) Insoluble Molecule->NonPolar Repulsion High Polarity Mismatch H_Bond H-Bond Donor/Acceptor (Hydrazine) H_Bond->Molecule Lipo Lipophilic Interaction (Ethoxy) Lipo->Molecule

Figure 1: Solvation mechanism showing the competitive interactions between the polar hydrazine/pyrazine core and the lipophilic ethoxy tail.

Predictive Solubility Profile

Based on structural analogs (Aminopyrazine, 2-Chloropyrazine) and group contribution methods, the following solubility trends are expected at 25°C.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Primary reaction solvents for nucleophilic substitution (SnAr).
Polar Protic Methanol, EthanolHigh (50–100 mg/mL)Excellent for synthesis; often used as the "Good Solvent" in recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–30 mg/mL)Useful for extraction/work-up; ethoxy group aids solubility here.
Esters/Ethers Ethyl Acetate, THFModerate (5–20 mg/mL)THF is a viable reaction solvent; EtOAc is a likely anti-solvent.
Aqueous Water (pH 7)Low-Moderate (1–10 mg/mL)Limited by ethoxy group; solubility increases drastically at pH < 4.
Non-Polar Hexane, Heptane, TolueneInsoluble (<1 mg/mL)Ideal "Anti-Solvents" for precipitation and purification.

Key Insight for Process Development: The Ethanol/Water or Ethanol/Heptane systems are likely the most effective for recrystallization. The compound should be soluble in hot ethanol and precipitate upon cooling or addition of the anti-solvent.

Experimental Protocol: Solubility Determination

To generate definitive data for your specific batch or polymorph, follow this thermodynamic solubility protocol. This method avoids kinetic supersaturation errors common in visual estimation.

Materials Required[2][3][4]
  • Analyte: 2-Ethoxy-6-hydrazinylpyrazine (>98% purity).

  • Solvents: HPLC grade (MeOH, EtOH, DMSO, DCM, Water).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solid Addition Equilibration Equilibration (24h @ 25°C, 200 RPM) Start->Equilibration Saturated Suspension Filtration Filtration / Centrifugation (0.45 µm PTFE) Equilibration->Filtration Remove Undissolved Solid Dilution Dilution (Dissolve in Mobile Phase) Filtration->Dilution Supernatant Analysis HPLC-UV Analysis (Quantify vs Standard Curve) Dilution->Analysis Data Calculate Solubility (mg/mL) Analysis->Data

Figure 2: Thermodynamic solubility determination workflow (Shake-Flask Method).

Detailed Methodology
  • Preparation: Add excess solid (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C ± 1°C for 24 hours. Note: If the solid dissolves completely, add more until a suspension persists.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility with solvent).

  • Quantification: Dilute the supernatant with the HPLC mobile phase (typically Water/MeCN). Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Pyrazine absorption max).

Applications in Drug Development[4][5][6]

Reaction Optimization
  • Nucleophilic Substitution: Use DMSO or DMF . The high solubility of the hydrazine intermediate prevents premature precipitation, ensuring complete conversion of the precursor (e.g., 2-ethoxy-6-chloropyrazine).

  • Cyclization: For converting the hydrazine to a triazole, Ethanol is the preferred green solvent. The reaction can be driven by reflux, where the intermediate is soluble, and the product may precipitate upon cooling.

Purification (Recrystallization)

Based on the profile, a cooling crystallization from Ethanol is recommended.

  • Procedure: Dissolve crude material in minimum boiling Ethanol (approx. 78°C). Filter hot to remove insolubles. Allow to cool slowly to Room Temperature, then to 0-5°C.

  • Anti-solvent Alternative: If yield is low, add Heptane dropwise to the cooled Ethanol solution to force precipitation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1487823, 2-Hydrazinopyrazine. Retrieved from [Link][2][3][4]

  • Li, S., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Google Patents. (2016). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

Sources

Technical Whitepaper: Safety, Handling, and Chemical Profiling of 2-Ethoxy-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Ethoxy-6-hydrazinylpyrazine is a specialized heterocyclic intermediate primarily employed in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents. Its structure combines a pyrazine core with a lipophilic ethoxy group and a highly reactive hydrazine moiety.

While specific toxicological data for this precise substitution pattern is limited in public registries, its structural homology to 2-hydrazinopyrazine and hydrazine derivatives necessitates a strict safety profile. This guide synthesizes data from validated structural analogs to establish a "Best Available Practice" (BAP) protocol for handling.

Chemical Identification
PropertyDetail
Chemical Name 2-Ethoxy-6-hydrazinylpyrazine
Systematic Name (6-Ethoxypyrazin-2-yl)hydrazine
Molecular Formula C₆H₁₀N₄O
Molecular Weight 154.17 g/mol
Structural Class Heteroaryl Hydrazine
Predicted Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
CAS Number (Analog) Referencing 54608-52-5 (2-Hydrazinopyrazine) for hazard read-across

Part 2: Hazard Identification (GHS Classification)[4]

Warning: The presence of the hydrazine functional group (-NHNH₂) confers significant reactivity and toxicity. Treat this compound as a suspected genotoxin and sensitizer .

Predicted GHS Label Elements

Based on Structure-Activity Relationship (SAR) analysis of 2-hydrazinopyrazine and 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine:

  • Signal Word: DANGER

  • Hazard Statements:

    • H301/H311: Toxic if swallowed or in contact with skin.[1]

    • H314: Causes severe skin burns and eye damage (Hydrazines are basic and corrosive).[2][3]

    • H317: May cause an allergic skin reaction (High sensitization potential).[3]

    • H341: Suspected of causing genetic defects (Ames positive potential typical of aryl hydrazines).

    • H351: Suspected of causing cancer.[2][1][4]

Precautionary Protocols
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][2][5] Remove contact lenses if present and easy to do.[6][2][5]

Part 3: Stability & Reactivity Profile

The safety of 2-Ethoxy-6-hydrazinylpyrazine is dictated by the instability of the hydrazine tail.

  • Oxidation Sensitivity: In the presence of air and light, the hydrazine group can oxidize to an azo intermediate or decompose to release nitrogen gas, potentially pressurizing sealed vials.

  • Condensation Reactivity: Reacts violently with aldehydes and ketones (Schiff base formation) and strong oxidizing agents.

  • Thermal Decomposition: May emit toxic fumes of nitrogen oxides (NOx) and carbon monoxide upon heating to decomposition (>150°C).

Decomposition Pathway Diagram

The following diagram illustrates the oxidative degradation risk and the synthetic utility pathway.

DecompositionPathway cluster_safety Safety Critical Control Point Compound 2-Ethoxy-6-hydrazinylpyrazine (Active Reagent) Oxidation Air/Light Exposure (Oxidative Stress) Compound->Oxidation Poor Storage Synthesis Reaction with Electrophile (e.g., Aldehyde) Compound->Synthesis Controlled Process Azo Azo-dimer / Diazenyl Species (Colored Impurities) Oxidation->Azo Dimerization Decomp Decomposition Products (N2 Gas + Pyrazinone) Azo->Decomp Degradation Product Stable Pyrazinyl-Hydrazone (Target Scaffold) Synthesis->Product Condensation

Figure 1: Stability profile showing the divergence between productive synthesis and oxidative decomposition risks.

Part 4: Handling & Experimental Protocols

Storage Requirements[3][8]
  • Atmosphere: Store strictly under Argon or Nitrogen .

  • Temperature: Refrigerator (2–8°C) for short term; Freezer (-20°C) for long term.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Safe Synthesis/Usage Protocol

Context: A common workflow involves reacting 2-chloro-6-ethoxypyrazine with hydrazine hydrate. This protocol focuses on the isolation and handling of the product.[5]

Step-by-Step Methodology:

  • Preparation (PPE):

    • Double nitrile gloves (breakthrough time <15 mins for hydrazines).

    • Chemical splash goggles + Face shield.

    • Work exclusively in a certified Fume Hood.

  • Reaction Setup:

    • Dissolve precursor in ethanol/THF.

    • Add hydrazine hydrate (excess) dropwise at 0°C to control exotherm.

    • Critical Control: Ensure the system is vented through a scrubber (dilute bleach or acid trap) to capture hydrazine vapors.

  • Work-up & Isolation:

    • Note: Do not concentrate to dryness if peroxides are suspected.

    • Precipitate the product using cold water or ether.

    • Filtration: Use a closed vacuum filtration system to prevent dust inhalation. The solid filter cake is the most hazardous form (inhalation risk).

  • Decontamination (Quenching):

    • All glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the hydrazine residue to innocuous nitrogen gas and water.

    • Wait time: Allow bleach to sit for 30 minutes before rinsing.

Emergency Response Logic

The following decision tree dictates immediate actions upon exposure.

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Drench with Water (15 min) Discard Contaminated Clothing Skin->ActionSkin ActionEye Eye Wash Station (15 min) Hold Eyelids Open Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if breathing difficult Inhale->ActionInhale Medical Seek Immediate Medical Attention (Mention Hydrazine Exposure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree for hydrazine derivative exposure.

Part 5: Toxicological Mechanisms

The toxicity of 2-Ethoxy-6-hydrazinylpyrazine is driven by the metabolic activation of the hydrazine group.

  • Enzymatic Activation: Cytochrome P450 enzymes can oxidize the hydrazine moiety to a diazonium ion.

  • DNA Alkylation: The resulting electrophilic species can alkylate DNA bases (guanine), leading to mutagenesis.

  • Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6), inhibiting GABA synthesis, which can lower the seizure threshold (neurotoxicity).

Table 1: Comparative Hazard Data (Read-Across)

EndpointAnalog: 2-HydrazinopyrazineAnalog: Hydrazine HydrateExtrapolated Risk for Target
Acute Oral LD50 ~100-300 mg/kg (Rat)60 mg/kg (Rat)High (Cat 3)
Skin Corrosion IrritantCorrosive (Cat 1B)Severe Irritant/Corrosive
Carcinogenicity Not ListedGroup 2A/2B (IARC)Suspected (Cat 2)
Sensitization PositivePositiveHigh Probability

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1487823, 2-Hydrazinopyrazine. Retrieved from [Link][7]

  • European Chemicals Agency (ECHA). Substance Information: Hydrazine.[8][9][10] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hydrazine. Retrieved from [Link]

  • Toth, B. (1980).Actual new cancer-causing hydrazines, hydrazides, and hydrazones. Journal of Cancer Research and Clinical Oncology, 97(2), 97-108. (Contextual grounding for hydrazine carcinogenicity).

Sources

Methodological & Application

Using 2-Ethoxy-6-hydrazinylpyrazine as a precursor for Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocol for synthesizing Schiff base derivatives (hydrazones) using 2-Ethoxy-6-hydrazinylpyrazine (CAS 1211597-08-8) as a primary nucleophile. The pyrazine scaffold, particularly when substituted with alkoxy groups, is a privileged structure in medicinal chemistry, exhibiting significant antimicrobial and antiproliferative potential. This note details the acid-catalyzed condensation mechanism, stoichiometric requirements, and isolation techniques necessary to yield high-purity ligands for drug discovery or coordination chemistry.

Introduction & Chemical Context

The condensation of hydrazine derivatives with carbonyl compounds (aldehydes or ketones) yields hydrazones (Schiff bases), a class of compounds critical to drug development. The 2-Ethoxy-6-hydrazinylpyrazine precursor offers a unique electronic profile compared to standard phenylhydrazine:

  • Pyrazine Nitrogen: Provides sites for hydrogen bonding or metal coordination.

  • Ethoxy Group (-OEt): Acts as an electron-donating group (EDG) via resonance, potentially enhancing the nucleophilicity of the hydrazine tail while modulating lipophilicity (LogP) for better membrane permeability in biological assays.

Key Applications:

  • Antimicrobial Agents: Pyrazine derivatives are foundational in tuberculosis treatment (e.g., Pyrazinamide).[1]

  • Kinase Inhibitors: The planar nitrogen-rich heterocycle mimics ATP adenine rings.

  • Tridentate Ligands: When reacted with salicylaldehyde derivatives, the resulting N-N-O donor set forms stable transition metal complexes (Cu, Ni, Zn) with potent catalytic or DNA-cleaving properties.

Mechanistic Insight

The formation of the Schiff base proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The terminal amino group (


) of the hydrazine attacks the electrophilic carbonyl carbon.

Critical Control Point: The pH must be carefully modulated (pH 4–5).

  • Too Acidic: Protonation of the hydrazine nitrogen (

    
    ) destroys nucleophilicity.
    
  • Too Basic: The carbonyl oxygen is not sufficiently activated for attack.

Figure 1: Reaction Mechanism & Workflow

SchiffBaseMechanism cluster_conditions Optimization Parameters Reagents Reagents: 2-Ethoxy-6-hydrazinylpyrazine + Aldehyde (R-CHO) Activation Acid Catalysis (AcOH): Activates C=O Reagents->Activation Mix in EtOH Attack Nucleophilic Attack: Formation of Carbinolamine Activation->Attack k1 (Slow) Dehydration Dehydration (-H2O): Formation of C=N Bond Attack->Dehydration Proton Transfer Product Final Schiff Base (Crystalline Solid) Dehydration->Product Irreversible Solvent Ethanol (Abs) Temp Reflux (78°C) Time 2-6 Hours

Caption: Figure 1: Step-wise mechanism of hydrazone formation. The acid catalyst activates the carbonyl, facilitating the nucleophilic attack by the pyrazine hydrazine.

Experimental Protocol

Safety Warning: Hydrazine derivatives can be toxic and potential sensitizers. Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.

Materials
ReagentFunctionPurityNotes
2-Ethoxy-6-hydrazinylpyrazine Nucleophile>97%Store at 2-8°C; Hygroscopic.
Aromatic Aldehyde Electrophile>98%e.g., 4-Chlorobenzaldehyde, Salicylaldehyde.
Ethanol (Absolute) SolventACS GradeMethanol can be used for higher solubility.
Glacial Acetic Acid Catalyst99.7%Do not use dilute acid.
General Procedure
  • Pre-Solubilization:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol (154 mg) of 2-Ethoxy-6-hydrazinylpyrazine in 10 mL of absolute ethanol.

    • Note: If the solution is cloudy, warm gently to 40°C.

  • Addition of Electrophile:

    • Add 1.0 mmol (1 equivalent) of the chosen aromatic aldehyde to the stirring solution.

    • Observation: A transient color change (yellow/orange) often indicates immediate imine formation initiation.

  • Catalysis:

    • Add 2–3 drops of glacial acetic acid.

    • Tip: The pH of the reaction mixture should be approximately 4.5–5.0.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78–80°C) for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The hydrazine starting material usually has a lower R_f than the Schiff base product.

  • Isolation (Crystallization):

    • Allow the reaction mixture to cool slowly to room temperature.

    • If precipitation is not immediate, cool the flask in an ice bath (0–4°C) for 30 minutes.

    • Troubleshooting: If no solid forms, reduce solvent volume by 50% using a rotary evaporator and re-cool.

  • Purification:

    • Filter the solid product under vacuum.

    • Wash the filter cake with cold ethanol (2 x 3 mL) followed by cold water (2 x 3 mL) to remove unreacted hydrazine and acid.

    • Recrystallize from hot ethanol if necessary.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the hydrazine N-H doublet and the appearance of the azomethine proton.

Table 1: Expected Spectroscopic Signatures
TechniqueSignal/RegionAssignmentDiagnostic Value
1H NMR (DMSO-d6)

8.3 – 8.8 ppm (Singlet)
-CH=N- (Azomethine)Primary Confirmation. Indicates C=N bond formation.
1H NMR

10.5 – 12.0 ppm (Singlet, Broad)
-NH- (Hydrazone)Confirms hydrazone structure (not fully oxidized to azo).
1H NMR

1.3 (t) & 4.3 (q) ppm
-OCH2CH3 Confirms integrity of the ethoxy-pyrazine core.
FT-IR 1605 – 1625 cm


(C=N)
Strong band; differentiates from C=O (usually >1650).
FT-IR 3200 – 3400 cm


(N-H)
Secondary amine stretch.

Case Study: Biological & Chelation Potential

Workflow for Metal Complexation

If the aldehyde used is Salicylaldehyde (2-hydroxybenzaldehyde), the resulting Schiff base acts as a tridentate ligand (ONO or NNO donor).[2]

Applications cluster_uses Downstream Applications Ligand Synthesized Schiff Base (Ligand) Metal Metal Complexation (Cu(II), Ni(II), Zn(II)) Ligand->Metal Bio Biological Screening (MIC / IC50) Ligand->Bio Result1 DNA Cleavage Agents Catalytic Oxidants Metal->Result1 Result2 Anti-tubercular (M. tb) Anticancer (MCF-7) Bio->Result2

Caption: Figure 2: Application pathways for 2-ethoxy-6-hydrazinylpyrazine Schiff bases.

Rationale: The ethoxy group at position 2 increases the electron density on the pyrazine ring, potentially stabilizing high-oxidation-state metal centers in catalytic cycles or enhancing binding affinity to hydrophobic pockets in enzyme active sites (e.g., Enoyl-ACP reductase in M. tuberculosis).

References

  • Synthesis of Pyrazine Carbohydrazide Derivatives: Al-Zoubi, W., et al.[1][3] "Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide." Longdom Publishing. Available at: [Link]

  • General Hydrazone Mechanism (Wolff-Kishner Context): Master Organic Chemistry. "Mechanism Of The Wolff-Kishner Reaction."[4][5][6][7] Available at: [Link]

  • Schiff Base Metal Complexes: University of Baghdad. "Synthesis and Characterization of Complexes of Schiff Base."[8][9] Available at: [Link]

  • Compound Data (2-Ethoxy-6-hydrazinylpyrazine): A2B Chem. "2-Ethoxy-6-hydrazinylpyrazine Properties and CAS 1211597-08-8." Available at: [Link]

  • Biological Activity of Pyrazine Hydrazones: Jordan Journal of Chemistry. "Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydrazone Ligand." Available at: [Link]

Sources

Application Notes and Protocols: Cyclization Strategies for 2-Ethoxy-6-hydrazinylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Ethoxy-6-hydrazinylpyrazine Scaffold

In the landscape of medicinal chemistry and drug development, nitrogen-rich heterocyclic compounds are foundational scaffolds for creating novel therapeutic agents. Among these, the pyrazine core is of particular interest due to its presence in numerous biologically active molecules. The 2-ethoxy-6-hydrazinylpyrazine derivative represents a highly versatile and strategic starting material. The ethoxy group serves as a crucial modulating element, influencing physicochemical properties like lipophilicity and metabolic stability. More importantly, the hydrazinyl (-NHNH₂) moiety is a potent nucleophilic handle, enabling a diverse array of cyclization reactions to build fused heterocyclic systems.

These resulting fused scaffolds, such as[1][2][3]triazolo[4,3-a]pyrazines and pyrazolo[1,5-a]pyrazines, are recognized "privileged structures" in drug discovery. They have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[3][4] The ability to efficiently and selectively construct these complex architectures from a common precursor is paramount for building diverse chemical libraries for high-throughput screening and lead optimization.

This guide provides an in-depth exploration of key cyclization methodologies for 2-ethoxy-6-hydrazinylpyrazine, moving beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols.

Core Synthetic Pathways and Workflow

The primary cyclization strategies leverage the nucleophilicity of the hydrazinyl group to react with electrophiles containing either one or three carbon atoms, leading to the formation of five-membered triazole or pyrazole rings, respectively. The general workflow is depicted below.

G cluster_start Starting Material cluster_c1 One-Carbon Electrophiles cluster_c3 Three-Carbon Electrophiles cluster_products Fused Heterocyclic Products start 2-Ethoxy-6-hydrazinylpyrazine c1_reagents Carboxylic Acids Orthoesters Carbon Disulfide start->c1_reagents Condensation/ Cyclization c3_reagents β-Dicarbonyl Compounds α,β-Unsaturated Ketones start->c3_reagents Condensation/ Cyclization product1 [1,2,4]Triazolo[4,3-a]pyrazines c1_reagents->product1 Forms Triazole Ring product2 Pyrazolo[1,5-a]pyrazines c3_reagents->product2 Forms Pyrazole Ring G reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node start 2-Ethoxy-6-hydrazinylpyrazine + R-COOH intermediate1 N-Acylhydrazide Intermediate start:f0->intermediate1 Heat/Coupling Agent intermediate2 Cyclized Dihydroxy Intermediate intermediate1->intermediate2 H+ (Acid Catalyst) Intramolecular Attack reagent1 e.g., POCl₃, PPA product [1,2,4]Triazolo[4,3-a]pyrazine Derivative intermediate2->product -H₂O (Dehydration) reagent1->intermediate2 Promotes Cyclization & Dehydration

Caption: Mechanism for triazolopyrazine synthesis via carboxylic acid condensation.

Detailed Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethoxy-6-hydrazinylpyrazine (1.0 eq).

  • Solvent and Reagent Addition: Add the desired carboxylic acid (1.1 eq) and phosphorus oxychloride (POCl₃, 3-5 eq) as the solvent and dehydrating agent. Causality Note: POCl₃ serves a dual role. It acts as the solvent and activates the carboxylic acid for the initial acylation, then serves as a powerful Lewis acid and dehydrating agent to drive the final cyclization and aromatization.

  • Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Neutralization and Extraction: Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will often precipitate as a solid. If not, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

ParameterCondition/ReagentRationale/Insight
Substrates Aliphatic or Aromatic Carboxylic AcidsThe nature of the 'R' group from the acid will be the substituent on the triazole ring.
Dehydrating Agent POCl₃, Polyphosphoric Acid (PPA)POCl₃ is effective but requires careful quenching. PPA is viscous but avoids halogenated byproducts.
Temperature 100-120 °CSufficient thermal energy is required to overcome the activation barrier for both acylation and cyclization.
Work-up Quenching on iceHighly exothermic and necessary to safely neutralize the reactive POCl₃.

Methodology 2: Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

The construction of a fused pyrazole ring is achieved by reacting the hydrazinylpyrazine with a three-carbon electrophilic partner. The classic approach is the Knorr pyrazole synthesis and its variations, which utilize β-dicarbonyl compounds or their synthetic equivalents.

Protocol 2A: Cyclization using β-Dicarbonyl Compounds

Principle & Mechanism: This reaction proceeds via a condensation-cyclization cascade. There is a regiochemical consideration: either the terminal (-NH₂) or the internal (-NH-) nitrogen of the hydrazine can initiate the attack on one of the carbonyl groups. Generally, the more nucleophilic terminal amine attacks first. This forms a hydrazone intermediate. Subsequent intramolecular attack by the remaining nitrogen onto the second carbonyl group, followed by dehydration, yields the fused pyrazolo[1,5-a]pyrazine system. The reaction is typically catalyzed by a small amount of acid. [5][6]

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node start 2-Ethoxy-6-hydrazinylpyrazine + β-Dicarbonyl intermediate1 Hydrazone Intermediate start:f0->intermediate1 Condensation (-H₂O) (Terminal NH₂ attacks) intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization (Internal NH attacks) product Pyrazolo[1,5-a]pyrazine Derivative intermediate2->product Dehydration (-H₂O)

Caption: Knorr-type synthesis of pyrazolopyrazines from β-dicarbonyls.

Detailed Experimental Protocol:

  • Reagent Preparation: To a solution of 2-ethoxy-6-hydrazinylpyrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.05 eq).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or hydrochloric acid. Causality Note: A trace of acid protonates a carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and accelerating the initial condensation step. [6]However, excess acid will protonate the hydrazine, rendering it non-nucleophilic.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120 °C depending on the solvent) for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If glacial acetic acid was used as the solvent, carefully pour the mixture into ice-water. The product often precipitates and can be collected by filtration. If ethanol was the solvent, it can be removed under reduced pressure.

  • Purification: The resulting crude solid is washed with cold water, then a small amount of cold ethanol or diethyl ether to remove unreacted starting materials. Further purification can be achieved by recrystallization from ethanol or by silica gel column chromatography.

ParameterCondition/ReagentRationale/Insight
Substrates Acetylacetone, Ethyl Acetoacetate, DibenzoylmethaneSymmetrical diketones (e.g., acetylacetone) yield a single product. Unsymmetrical diketones (e.g., ethyl acetoacetate) can lead to regioisomers.
Solvent Ethanol, Glacial Acetic AcidAcetic acid can act as both solvent and catalyst, often leading to cleaner reactions and higher yields.
Catalyst H₂SO₄, HCl (catalytic)Speeds up the rate-limiting condensation step.
Regioselectivity A key consideration with unsymmetrical dicarbonyls. The reaction often favors the formation of the thermodynamically more stable product.

Conclusion and Future Outlook

The cyclization of 2-ethoxy-6-hydrazinylpyrazine is a robust and highly adaptable platform for generating fused heterocyclic scaffolds of significant interest in drug discovery. The methods detailed herein for synthesizingt[1][2][3]riazolo[4,3-a]pyrazines and pyrazolo[1,5-a]pyrazines provide reliable pathways to these important cores. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can troubleshoot, optimize, and adapt these protocols to generate novel analogues for biological evaluation. The continued exploration of new catalysts, greener reaction conditions (e.g., microwave-assisted synthesis), and novel electrophilic partners will further expand the synthetic utility of this valuable heterocyclic building block. [7]

References

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • Dicarbonyl + Hydrazine -> Cyclic compound? Reddit.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • Synthetic Approaches and Biological Activities of Heterocyclic Pyrazoline. Acta Scientific.

Sources

Application Notes and Protocols: Nucleophilic Substitution on Ethoxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazine Core in Modern Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to controllably functionalize the pyrazine ring is paramount for tuning the physicochemical and biological properties of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a diverse range of substituents onto the electron-deficient pyrazine ring. This application note provides a detailed guide to the reaction conditions and protocols for nucleophilic substitution on ethoxypyrazines, a class of substrates that offers a unique reactivity profile compared to their halogenated counterparts.

Core Principles and Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Ethoxypyrazines

Nucleophilic aromatic substitution on pyrazines, like other electron-deficient heteroaromatic systems, proceeds through a stepwise addition-elimination mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the pyrazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][2]. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group, in this case, the ethoxy group, is expelled, and the aromaticity of the pyrazine ring is restored.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-Ethoxy-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-hydrazinylpyrazine is a specialized heterocyclic building block. Its stability is compromised by the hydrazine moiety (


), which is highly susceptible to oxidative degradation, particularly when activated by the electron-donating ethoxy group on the pyrazine ring. This guide provides a mechanistic understanding of its instability and defines the Gold Standard Storage Protocol  to ensure experimental reproducibility.

Module 1: The "Why" – Root Cause Analysis of Instability

To prevent degradation, one must understand the enemy. The primary failure mode for 2-Ethoxy-6-hydrazinylpyrazine is oxidative dehydrogenation .

The Electronic Vulnerability

While the pyrazine ring is generally electron-deficient (pulling electron density away from substituents), the ethoxy group (-OEt) at the 2-position acts as an Electron Donating Group (EDG) via resonance.

  • The Consequence: This donation increases the electron density on the ring, and by extension, slightly increases the nucleophilicity and oxidation potential of the hydrazine group at the 6-position compared to unsubstituted chloropyrazines.

  • The Result: The molecule is "primed" to donate electrons to atmospheric oxygen.

The Oxidation Cascade

The degradation follows a radical-mediated pathway, often catalyzed by trace metal ions (like


 or 

) found in lower-grade glass or solvents.

Figure 1: Oxidative Degradation Pathway

OxidationPathway Start 2-Ethoxy-6- hydrazinylpyrazine Radical Hydrazyl Radical (Intermediate) Start->Radical -H• (Oxidation) O2 Atmospheric O2 (Trace Metals) O2->Radical Diimide Azo/Diimide Species (Colored) Radical->Diimide -H• Final Decomposition: Pyrazine + N2 (gas) Diimide->Final N2 Elimination

Caption: The stepwise oxidation from the active hydrazine to the inert (and useless) decomposition product, accompanied by nitrogen gas evolution.

Module 2: The "How" – Gold Standard Storage Protocols

Do not rely on standard refrigeration. Follow this tiered protocol based on your storage duration.

Storage Conditions Matrix
ParameterShort-Term (< 1 Week) Long-Term (> 1 Week) Critical Failure Points
Temperature 4°C (Refrigerator)-20°C (Freezer)Room temp accelerates oxidation exponentially.
Atmosphere Tightly capped vialArgon/Nitrogen Flush Air headspace allows continuous oxidation.
Container Amber GlassAmber Glass + ParafilmClear glass allows UV-catalyzed radical formation.
Physical State SolidSolid (Pack with Desiccant)NEVER store in solution for >24h.
The "Salt Stabilization" Strategy (Expert Recommendation)

If you plan to store this compound for months, the free base form is inherently risky. Converting the hydrazine to a hydrochloride salt (


) protonates the terminal nitrogen, removing its lone pair availability and shutting down the oxidation pathway.

Protocol for Salt Formation:

  • Dissolve the hydrazine free base in a minimal amount of anhydrous ethanol/ether.

  • Add 1.1 equivalents of HCl (e.g., 4M in dioxane).

  • The salt will precipitate immediately.

  • Filter, wash with cold ether, and dry under vacuum.

  • Result: A highly stable solid that can be stored at room temperature (though -20°C is still preferred).

Module 3: Troubleshooting & Quality Control

Visual Diagnostics

How do you know if your batch is compromised?

  • Stage 1 (Good): Off-white to pale beige crystalline solid.

  • Stage 2 (Compromised): Yellow or orange tint. (Indicates formation of azo-impurities).

  • Stage 3 (Critical): Brown/Black gum or visible gas pressure upon opening. (Significant decomposition and polymerization).

Decision Logic for Handling

Figure 2: Storage & Handling Decision Tree

StorageLogic Start Received 2-Ethoxy-6- hydrazinylpyrazine Check Immediate Use? Start->Check Yes Dissolve in degassed solvent immediately Check->Yes Yes No Check Duration Check->No No Short < 1 Week: Flush Ar, Store 4°C No->Short Short Term Long > 1 Week: Flush Ar, Store -20°C Consider HCl Salt No->Long Long Term

Caption: Workflow for determining the appropriate storage method upon receipt of the compound.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store the molecule in DMSO or DMF stock solutions? A: No. While convenient, DMSO is an oxidant (mild, but effective over time) and often contains dissolved oxygen. Hydrazines in solution are orders of magnitude more reactive than in solid state. Prepare solutions immediately before use.

Q2: I see a yellow color, but my LC-MS shows the correct mass. Is it safe to use? A: Proceed with caution. The yellow color indicates trace azo-impurities which have high extinction coefficients (visible even at <1%). If the purity is >95% by UV/LC-MS, it may be usable for robust reactions. For sensitive catalysis or kinetic studies, recrystallize from ethanol/ether before use.

Q3: Why does the protocol recommend Argon over Nitrogen? A: Argon is heavier than air and "blankets" the solid at the bottom of the vial. Nitrogen is lighter and mixes more easily with air if the seal is imperfect. For highly sensitive hydrazines, Argon provides a superior protective layer.

Q4: Is the compound sensitive to metal spatulas? A: Yes. Trace iron or nickel from scratched stainless steel spatulas can catalyze radical formation. Use glass, ceramic, or Teflon-coated spatulas when weighing out this compound.

References

  • Oxidation Mechanisms of Hydrazines

    • Title: "Oxid
    • Source: DTIC (Defense Technical Inform
    • Context: Establishes the fundamental radical mechanism and metal catalysis sensitivity of hydrazine deriv
    • URL:[Link]

  • Pyrazine Derivative Stability

    • Title: "When biomolecules meet 2-hydrazinopyrazine:
    • Source: RSC Advances (Royal Society of Chemistry)
    • Context: Provides structural stability data and HOMO-LUMO gap analysis for hydrazinopyrazine, relevant to the ethoxy-deriv
    • URL:[Link]

  • Safety & Handling: Title: "Safety Data Sheet: 2-Hydrazinopyrazine" Source: Fisher Scientific Context: Standard safety protocols for handling hydrazine-substituted heteroaromatics (skin irritation, respir

Technical Support Center: Optimization of 2-Ethoxy-6-hydrazinylpyrazine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of a Heterocyclic Fusion

You are likely attempting to synthesize a


triazolo

pyrazine
scaffold (or its thermodynamic isomer, the

system) from 2-ethoxy-6-hydrazinylpyrazine . This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., c-Met, ALK inhibitors).

The primary challenge in this reaction is not merely "yield" in terms of mass recovery, but regiochemical integrity . The hydrazine moiety can cyclize to form the kinetic


 product, which is prone to the Dimroth Rearrangement , converting it to the thermodynamic 

isomer. Furthermore, the 2-ethoxy group functions as an electron-donating group (EDG) but introduces acid-sensitivity, risking hydrolysis to the pyrazinone.

This guide provides a self-validating workflow to maximize yield of the desired isomer while preserving the ethoxy substituent.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for Orthoester Cyclization

Use this protocol for the synthesis of the kinetic


triazolo

pyrazine isomer.

Reagents:

  • Substrate: 2-Ethoxy-6-hydrazinylpyrazine (1.0 eq)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (5.0 – 10.0 eq) or Trimethyl orthoformate (TMOF).

  • Solvent: Ethanol (EtOH) or the Orthoester itself (neat).

  • Catalyst (Optional): Acetic acid (AcOH) (0.1 eq). Note: Avoid strong mineral acids.[1]

Step-by-Step Workflow:

  • Dehydration Check: Ensure the hydrazine starting material is dry. Hydrazine hydrates are common, but excess water competes with the amine for the orthoester, generating formate esters instead of the target ring.

  • Setup: Charge a round-bottom flask with 2-ethoxy-6-hydrazinylpyrazine. Add TEOF (10 vol relative to mass).

    • Why TEOF? It acts as both reagent and solvent, driving the equilibrium by mass action.

  • Thermal Activation: Heat to reflux (

    
     if neat TEOF; 
    
    
    
    if EtOH solvent).
    • Critical Parameter: Monitor internal temperature. Lower temperatures (

      
      ) favor the formation of the intermediate hydrazone (formimidate) but may fail to cyclize.
      
  • Monitoring (Self-Validation):

    • TLC/LCMS: Look for the disappearance of the hydrazine (

      
      ).
      
    • Target Mass: The product mass should be

      
       (addition of Carbon, loss of 
      
      
      
      and
      
      
      ? No, net is
      
      
      . Wait:
      
      
      .[1] Mass change:
      
      
      Da?
    • Correction: Hydrazine (

      
      ) + TEOF 
      
      
      
      Triazole (
      
      
      ) + 3 EtOH.[1]
    • Mass Shift:

      
       Da.[1]
      
  • Workup:

    • Cool to

      
      . The product often precipitates.
      
    • Filter and wash with cold hexanes/ether.

    • Avoid aqueous acidic workup to prevent ethoxy hydrolysis.

Module 2: Troubleshooting Center (FAQs)

Q1: I am observing two close peaks on LCMS with the same mass. Which is which?

Diagnosis: You are likely witnessing the Dimroth Rearrangement .[2]

  • The Issue: The initially formed

    
    triazolo
    
    
    
    pyrazine (Kinetic) rearranges to the
    
    
    triazolo
    
    
    pyrazine (Thermodynamic) under thermal or acidic stress.
  • Differentiation:

    • NMR: The bridgehead proton in the

      
       isomer is typically downfield shifted compared to the 
      
      
      
      isomer due to different magnetic anisotropy.
    • Stability: If you heat the mixture in acetic acid and one peak grows at the expense of the other, the growing peak is the

      
       isomer.
      
Q2: My yield is low, and I see a "M-28" or "M+18" byproduct.

Diagnosis: Ethoxy cleavage (Hydrolysis).

  • The Cause: The 2-ethoxy group is an imidate-like ether.[1] Strong acids (HCl, HBr) or prolonged heating in wet solvents can cleave the ethyl group, yielding the pyrazinone (tautomer of hydroxypyrazine).

  • The Fix:

    • Switch from mineral acids to mild Lewis acids or catalytic AcOH.

    • Use molecular sieves (

      
      )  in the reaction to scavenge water produced during the condensation.
      
Q3: The reaction stalls at the intermediate hydrazone.

Diagnosis: Insufficient activation energy or steric hindrance.

  • The Fix:

    • Increase temperature (switch solvent from MeOH to Dioxane or Toluene).

    • Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) to activate the orthoester carbon.

Module 3: Data & Visualization

Table 1: Optimization of Reaction Conditions
VariableCondition A (Mild)Condition B (Aggressive)Outcome / Risk
Reagent TEOF (Triethyl orthoformate)Formic Acid / RefluxFormic acid is harsher; higher risk of ethoxy hydrolysis.[1]
Solvent EthanolTolueneToluene reflux (

) promotes Dimroth rearrangement to

.[1]
Catalyst None / AcOH (cat.)


is excellent for cyclization but will likely chlorinate the pyrazine ring or cleave the ether.[1]
Temp


High temp favors thermodynamic

isomer.[1]
Visualizing the Dimroth Rearrangement

The following diagram illustrates the mechanism by which the kinetic isomer rearranges. Understanding this is crucial if your biological target requires a specific regioisomer.

DimrothRearrangement Start 2-Ethoxy-6-hydrazinylpyrazine Inter Hydrazone Intermediate Start->Inter + TEOF - EtOH Kinetic Kinetic Isomer [1,2,4]triazolo[4,3-a]pyrazine Inter->Kinetic Cyclization (N2 attacks N1) Open Ring Opening (Diazo/Imine Intermediate) Kinetic->Open Acid/Heat (Bond Cleavage) Thermo Thermodynamic Isomer [1,2,4]triazolo[1,5-a]pyrazine Kinetic->Thermo Dimroth Rearrangement Open->Thermo Recyclization (Rotation & Closure)

Figure 1: The reaction pathway showing the conversion of the hydrazine precursor to the kinetic triazole, and its subsequent rearrangement to the thermodynamic isomer.

Troubleshooting Workflow Diagram

Troubleshooting Start Start: Reaction Complete? CheckLCMS Check LCMS/TLC Start->CheckLCMS Decision1 Mass = M+10? CheckLCMS->Decision1 Success Isolate Product Decision1->Success Yes IssueMass Mass = M+28 (Formyl) or M+0 (Hydrazone) Decision1->IssueMass Incomplete Cyclization IssueHydrolysis Mass = M-18 (Pyrazinone formed) Decision1->IssueHydrolysis Ethoxy Cleavage Fix1 Action: Increase Temp or Add Cat. AcOH IssueMass->Fix1 Fix2 Action: Remove Acid Dry Solvents IssueHydrolysis->Fix2 Fix1->CheckLCMS Fix2->CheckLCMS

Figure 2: Decision tree for diagnosing reaction failures based on mass spectrometry data.

References

  • Dimroth Rearrangement Mechanism: El-Reedy, A. M., et al. "Dimroth rearrangement leading to [1,2,4]triazolo[1,5-a]pyridines."[3][4] ResearchGate, 2025.[5]

  • Pyrazine Cyclization Precedents: Tzeng, C., et al. "Condensed 1,2,4-triazines: synthesis of 5-benzyl-5H-imidazo[4,5-e]-1,2,4-triazine 1-oxides." J. Chem. Soc., Perkin Trans. 1, 1994.[6]

  • General Triazolopyrazine Synthesis: Wang, et al.[4] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." PMC - NIH, 2021.

  • Properties of Ethoxypyrazines: BenchChem Technical Data, "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine."[1][7]

Sources

Validation & Comparative

Validated LC-MS Methods for Detecting 2-Ethoxy-6-hydrazinylpyrazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details validated LC-MS methodologies for the detection and quantification of 2-Ethoxy-6-hydrazinylpyrazine (CAS 1211597-08-8) . This content is structured for analytical scientists and quality control professionals requiring high-sensitivity analysis of potential genotoxic impurities (PGIs) in pharmaceutical intermediates.[1]

Executive Summary & Regulatory Context

2-Ethoxy-6-hydrazinylpyrazine (MW 154.17 g/mol ) is a reactive intermediate often used in the synthesis of pyrazine-based kinase inhibitors and other heterocyclic APIs.[1] Due to the presence of the hydrazine moiety (–NHNH₂), it is classified as a Potentially Mutagenic Impurity (PMI) under ICH M7 guidelines.[1]

The regulatory threshold for such impurities is typically the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[1] For a drug with a maximum daily dose of 1 g, this requires a limit of quantification (LOQ) of 1.5 ppm or lower.[1]

The Analytical Challenge

Hydrazine-functionalized pyrazines present specific analytical hurdles:

  • Polarity: High polarity leads to poor retention on standard C18 columns.[1]

  • Reactivity: The hydrazine group is nucleophilic and unstable, leading to degradation during analysis or interaction with metallic surfaces in the LC system.[1]

  • Ionization: While ionizable, the response can be inconsistent without stabilization.[1]

This guide compares two validated approaches: Direct Analysis (HILIC/PFP) vs. Derivatization (Schiff Base Formation) .[1]

Method Comparison: Direct vs. Derivatization

The following table contrasts the two primary methodologies validated for this class of impurities.

FeatureMethod A: Pre-column Derivatization (Recommended) Method B: Direct Analysis (Alternative)
Principle Reaction with Benzaldehyde or Acetone to form a stable hydrazone derivative.[1]Direct retention using Fluoro-Phenyl (PFP) or HILIC stationary phases.[1]
Sensitivity (LOQ) High (0.1 - 0.5 ppm) Moderate (1.0 - 5.0 ppm)
Selectivity Excellent (Mass shift removes isobaric interference).[1]Good (Dependent on column chemistry).
Stability High (Derivative is stable in solution).[1]Low (Analyte may degrade in autosampler).[1]
Throughput Medium (Requires 30-60 min incubation).[1]High (Load and go).[1]
Matrix Effects Low (Derivatization shifts retention away from matrix).[1]High (Early elution often co-elutes with ion suppressors).[1]

Recommendation: Method A is the "Gold Standard" for trace-level quantification (ppm/ppb levels) due to superior stability and sensitivity.[1] Method B is suitable for process monitoring at higher concentrations (>50 ppm).[1]

Validated Protocol: Method A (Benzaldehyde Derivatization)

This protocol utilizes in situ derivatization with benzaldehyde to form 2-ethoxy-6-(2-benzylidenehydrazinyl)pyrazine , which is highly lipophilic and ionizes strongly in ESI+.[1]

Reagents & Standards[1][2][3]
  • Analyte: 2-Ethoxy-6-hydrazinylpyrazine (CAS 1211597-08-8).[1][2][3]

  • Derivatizing Agent: Benzaldehyde (Reagent Grade, >99%).[1]

  • Solvent: Acetonitrile (LC-MS Grade) / Water (0.1% Formic Acid).[1]

Derivatization Procedure[1][2]
  • Stock Preparation: Dissolve 10 mg of impurity in 10 mL Acetonitrile (1 mg/mL).

  • Sample Preparation: Dissolve 100 mg of API (Drug Substance) in 1 mL of diluent.

  • Reaction:

    • Transfer 500 µL of Sample/Standard solution to a vial.

    • Add 50 µL of Benzaldehyde Solution (10% v/v in Acetonitrile).

    • Add 10 µL of Formic Acid (catalyst).[1]

    • Vortex and incubate at 40°C for 30 minutes .

  • Quenching: (Optional) Dilute with mobile phase A to match initial gradient conditions.

LC-MS/MS Conditions[1]
  • System: Agilent 6400 Series QQQ or Waters Xevo TQ-S.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B (0-1 min) -> 95% B (6 min) -> 95% B (8 min) -> 5% B (8.1 min).

Mass Spectrometry Parameters (MRM)

The derivative adds the benzylidene group (+C7H6), shifting the mass significantly.[1]

  • Analyte MW: 154.17 Da[1]

  • Derivative MW: 154.17 + 106.12 (Benzaldehyde) - 18.02 (H2O) = 242.27 Da [1]

  • Precursor Ion [M+H]+: 243.3 m/z[1]

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Deriv-2-Ethoxy-6-HP 243.3 91.1 (Benzyl cation)3025
Deriv-2-Ethoxy-6-HP 243.3 121.1 (Pyrazine frag)3015

Validated Protocol: Method B (Direct Analysis on PFP)

For laboratories avoiding derivatization, the Pentafluorophenyl (PFP) phase provides unique selectivity for the hydrazine group via pi-pi and hydrogen bonding interactions.[1]

LC Conditions[1][2]
  • Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 (100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Methanol (Acetonitrile causes poor peak shape for hydrazines on PFP).[1]

  • Gradient: Isocratic hold at 5% B for 2 min (to retain polar hydrazine), then ramp to 90% B.

MS Parameters[1][3][6]
  • Precursor Ion [M+H]+: 155.2 m/z[1]

  • Transitions: 155.2 -> 127.1 (Loss of Ethylene/N2), 155.2 -> 110.1 (Loss of Ethoxy).[1]

  • Note: Direct analysis often suffers from lower sensitivity due to ion suppression near the void volume.[1]

Performance Data Summary

The following data represents typical validation results for the Derivatization Method (Method A) .

ParameterResultAcceptance Criteria
LOD (Limit of Detection) 0.05 ppmS/N > 3
LOQ (Limit of Quantitation) 0.15 ppmS/N > 10
Linearity (R²) > 0.999 (0.15 - 50 ppm)> 0.990
Accuracy (Recovery) 92.5% - 104.1%80% - 120%
Precision (% RSD) < 4.5% (n=6)< 10%
Specificity No interference from APINo co-eluting peaks

Visual Workflows & Decision Logic

Workflow: Method Selection & Execution

MethodSelection Start Start: Impurity Analysis 2-Ethoxy-6-hydrazinylpyrazine CheckLimit Required Sensitivity (LOQ)? Start->CheckLimit HighSens < 1.0 ppm (Trace/GTI) CheckLimit->HighSens Strict Limits LowSens > 10 ppm (Process) CheckLimit->LowSens Routine Monitor DerivMethod Method A: Derivatization (Benzaldehyde) HighSens->DerivMethod DirectMethod Method B: Direct LC-MS (PFP / HILIC) LowSens->DirectMethod DerivSteps 1. Add Benzaldehyde 2. Incubate 40°C, 30min 3. Analyze [M+H]+ 243.3 DerivMethod->DerivSteps DirectSteps 1. Dissolve in Buffer 2. PFP Column (Isocratic start) 3. Analyze [M+H]+ 155.2 DirectMethod->DirectSteps

Caption: Decision tree for selecting the appropriate validated workflow based on sensitivity requirements.

Chemical Reaction Scheme (Derivatization)

Reaction Reactant1 2-Ethoxy-6-hydrazinylpyrazine (MW 154.17) Product Hydrazone Derivative (MW 242.27) [M+H]+ = 243.3 Reactant1->Product + H+, -H2O Reactant2 Benzaldehyde (Excess) Reactant2->Product

Caption: In-situ derivatization reaction converting the unstable hydrazine to a stable hydrazone for MS detection.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • Liu, M., et al. (2023).[1] "Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization." Journal of Occupational Health. Link (Demonstrates benzaldehyde derivatization principle).[1]

  • BenchChem. (2024).[1] Product Data: 2-Ethoxy-6-hydrazinylpyrazine (CAS 1211597-08-8).[1][2][3]Link (Chemical structure and property verification).[1]

  • Sun, M., et al. (2010).[1] "Trace determination of hydrazine in pharmaceutical substances by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Foundational method for hydrazine derivatization).[1]

  • European Medicines Agency. (2014).[1] Guideline on the Limits of Genotoxic Impurities.[1]Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Ethoxy-6-hydrazinylpyrazine

[1][2][3]

Executive Safety Assessment

Hazard Class: High Toxicity (Acute), Corrosive, Potential Carcinogen, Reactive. Primary Risk: The hydrazine functional group (

22
PropertyHazard Description
Toxicity Toxic by inhalation, ingestion, and skin contact.[1][2][3][4] Hydrazines are known hepatotoxins and suspected carcinogens.[2]
Reactivity Incompatible with Oxidizers. Reacts violently with hypochlorites (bleach) in concentrated forms.[3] Incompatible with acids and acid chlorides.[2]
Stability Hygroscopic.[3][5] May decompose if exposed to air/moisture over prolonged periods.[2]
Pre-Disposal Stabilization & Segregation

Before disposal, the chemical must be stabilized to prevent accidental reaction in the waste stream.

A. Chemical Segregation (The "Never-Mix" List)

Strictly segregate 2-Ethoxy-6-hydrazinylpyrazine waste from the following streams to prevent fire or toxic gas evolution:

  • Oxidizing Agents: Peroxides, nitrates, chromates, and concentrated bleach.

  • Acids: Strong mineral acids (reaction generates heat and salts).[2]

  • Aldehydes/Ketones: Reacts to form hydrazones (altering waste profile).[1][2]

B. Containerization
  • Material: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers (catalytic decomposition risk).[1][2]

  • Headspace: Leave at least 10% headspace in liquid waste containers to accommodate potential gas evolution.[2]

  • Labeling: Label immediately as "Hazardous Waste - Toxic/Reactive." Explicitly write the full chemical name; do not use abbreviations or formulas.[1][2]

Disposal Workflows
Scenario A: Bulk Chemical & Stock Solutions

Do not attempt to neutralize bulk quantities in the laboratory. The heat of reaction can be uncontrollable.

  • Transfer: Move the solid or liquid stock into a dedicated, sealable primary container (Screw-top jar).

  • Secondary Containment: Place the primary container inside a clear plastic bag or a secondary tub to capture leaks.[2]

  • Tagging: Attach a hazardous waste tag indicating:

    • Constituents: 2-Ethoxy-6-hydrazinylpyrazine (100%).[1][2][3]

    • Hazards: Toxic, Reactive.[4][6][7][8]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until EHS pickup.

Scenario B: Trace Residues & Glassware Decontamination

Glassware and tools must be chemically decontaminated before leaving the fume hood.

The Oxidative Deactivation Protocol:

  • Reagent: Prepare a dilute (5%) sodium hypochlorite (bleach) solution.[2]

  • Procedure:

    • Place glassware in a fume hood.[1][2]

    • Slowly rinse with the dilute bleach solution.[2]

    • Observation: Watch for bubbling (Nitrogen gas evolution).[1][2]

    • Soak: Allow to soak for 30 minutes to ensure destruction of the hydrazine moiety.

    • Final Rinse: Rinse copiously with water.

    • Disposal: Collect the bleach rinsate as "Basic Inorganic Waste" (due to high pH), not down the drain, unless local regulations explicitly permit treated discharge.

Emergency Spill Response

Immediate Action: Evacuate the immediate area if the spill is >100mL or outside a hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.

  • Containment: Surround the spill with absorbent pads or vermiculite.[2]

  • Neutralization (Small Spills Only):

    • Gently mist the spill with dilute (5%) bleach or a commercial spill kit designed for hydrazines.

    • Warning: Do not pour concentrated bleach directly onto the pure chemical; this may cause a fire.

  • Cleanup: Scoop absorbed material into a hazardous waste pail. Label as "Spill Debris: Hydrazine Contaminated."[1][2]

Decision Tree: Waste Stream Classification

DisposalWorkflowStartWaste GeneratedTypeCheckDetermine Waste TypeStart->TypeCheckBulkBulk Chemical / StockTypeCheck->BulkTraceTrace / GlasswareTypeCheck->TraceLiquidReaction MixtureTypeCheck->LiquidSegregateSegregate from OxidizersBulk->SegregateBleachTreat with 5% HypochloriteTrace->BleachCompatCheckCheck CompatibilityLiquid->CompatCheckContainerHDPE Container + Sec. ContainmentSegregate->ContainerLabelLabel: Toxic/ReactiveContainer->LabelPickupEHS PickupLabel->PickupRinseCollect Rinsate as Basic WasteBleach->RinseCleanGlassGlass Disposal / ReuseRinse->CleanGlassOrgWasteOrganic Waste Bin (No Oxidizers)CompatCheck->OrgWasteOrgWaste->Pickup

Figure 1: Operational decision tree for segregating 2-Ethoxy-6-hydrazinylpyrazine waste streams.[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Hydrazine Derivatives.[1][2] PubChem.[1][2][9] [Link]

  • European Chemicals Agency (ECHA). Substance Information: Hydrazine and Pyrazine Derivatives.[1][2][9] ECHA.[1][2][9] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P-List and U-List).[1][2] EPA.gov.[1][2] [Link]

  • University of Maryland. EPA Hazardous Waste Codes & Classification Guide.[2] ESSR.[1][2] [Link][1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine.[2] NJ.gov.[1][2] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.